3-Methoxybenzoic acid

Catalog No.
S583091
CAS No.
586-38-9
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxybenzoic acid

CAS Number

586-38-9

Product Name

3-Methoxybenzoic acid

IUPAC Name

3-methoxybenzoic acid

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10)

InChI Key

XHQZJYCNDZAGLW-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)O

Solubility

soluble in boiling water, organic solvents
freely soluble (in ethanol)

Synonyms

3-anisic acid, 3-methoxybenzoic acid, m-anisic acid

Canonical SMILES

COC1=CC=CC(=C1)C(=O)O

Organic Synthesis

  • Intermediate in natural product synthesis: 3-MBA serves as a valuable building block for the synthesis of diverse natural products, such as alkaloids, flavonoids, and lignans. Its reactive carboxylic acid group and methoxy substituent allow for further functionalization and coupling reactions to create complex molecular structures [].

Chemical Analysis and Material Science

  • Lanthanide complex formation: 3-MBA has been used in the synthesis and characterization of lanthanide complexes, particularly those of europium (III) and gadolinium (III). These complexes exhibit potential applications in luminescence and magnetic resonance imaging [].

Environmental Science and Biodegradation

  • Microbial degradation studies: Research explores the ability of certain microorganisms, such as Eubacterium limosum and Acetobacterium woodii, to degrade 3-MBA. Understanding the mechanisms and pathways involved in this process sheds light on the biodegradation of various aromatic compounds in the environment [].

3-Methoxybenzoic acid, also known as m-anisic acid or m-methylsalicylic acid, is an aromatic carboxylic acid. It is a white to off-white crystalline solid with a faint odor []. 3-Methoxybenzoic acid is found naturally in some plants and fruits, such as anise and grapes []. It is also an important intermediate in the synthesis of various natural products and pharmaceuticals [].


Molecular Structure Analysis

The molecular structure of 3-methoxybenzoic acid consists of a benzene ring with a carboxyl group (COOH) attached at one position and a methoxy group (OCH3) attached at the third position relative to the carboxyl group []. This structure gives the molecule several key features:

  • Aromaticity: The presence of the benzene ring makes the molecule aromatic, granting it stability and unique chemical properties.
  • Polarity: The carboxyl and methoxy groups introduce polar functional groups, making the molecule somewhat soluble in water and other polar solvents [].
  • Resonance: The interaction between the carboxyl group and the benzene ring allows for resonance stabilization, further contributing to the molecule's stability.

Chemical Reactions Analysis

3-Methoxybenzoic acid can participate in various chemical reactions, including:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst can form methyl esters [].
C8H8O3 (3-Methoxybenzoic acid) + ROH (Alcohol) ->  C9H10O4 (Methyl ester) + H2O (Water)
  • Reduction: The carboxyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride [].
C8H8O3 (3-Methoxybenzoic acid) + 4H -> C8H10O2 (Primary alcohol) + H2O (Water)
  • Decarboxylation: Under extreme conditions, the carboxyl group can be removed to form anisole (methoxybenzene) [].
C8H8O3 (3-Methoxybenzoic acid) ->  C7H8O (Anisole) + CO2 (Carbon dioxide)

Physical And Chemical Properties Analysis

  • Melting Point: 105-107 °C (literature) [].
  • Boiling Point: 170-172 °C/10 mmHg (literature) [].
  • Solubility: Soluble in hot water, ethanol, and other organic solvents [].
  • Stability: Stable under normal storage conditions [].

Currently, there is no scientific research readily available on the specific mechanism of action of 3-Methoxybenzoic acid in biological systems.

  • Wear gloves and safety glasses when handling the compound.
  • Avoid inhalation and ingestion.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place away from incompatible materials.

Physical Description

Solid
white crystals, practically odourless

XLogP3

2

LogP

2.02 (LogP)
2.02

Appearance

Powder

Melting Point

107.0 °C
110.5°C

UNII

E2I36FH6QZ

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

586-38-9

Wikipedia

3-Methoxybenzoic acid

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzoic acid, 3-methoxy-: ACTIVE

Dates

Modify: 2023-08-15

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